Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate
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Overview
Description
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity towards its molecular targets, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
- 2-Methyl-3-(trifluoromethyl)pyrazine
- 2-Methyl-3-(methylthio)pyrazine
Uniqueness
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Biological Activity
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a pyrazine ring substituted with a trifluoromethylthio group, enhancing its lipophilicity and metabolic stability. The molecular formula is C8H6F3N2O2S, which indicates the presence of both fluorine and sulfur functionalities that contribute to its unique properties.
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits antimicrobial and antifungal properties. The trifluoromethylthio group plays a crucial role in enhancing the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Antifungal | Inhibitory effects observed in fungal strains |
Cytotoxicity | Potential anticancer activity against specific cell lines |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can influence various metabolic pathways, leading to altered cellular responses.
- Enhanced Lipophilicity : The trifluoromethylthio group increases the compound's ability to penetrate biological membranes, which may enhance binding affinity to target sites.
- Induction of Apoptosis : Preliminary studies suggest that related compounds can induce apoptosis in cancer cell lines through activation of caspases, suggesting potential anticancer properties for this compound as well .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that similar pyrazine derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction via caspase activation .
- Antimicrobial Efficacy : Research indicated that compounds with trifluoromethylthio substitutions showed significant antimicrobial activity against various bacterial strains, highlighting their potential use in developing new antibiotics.
- Agrochemical Applications : Due to its biological activity, this compound is being explored as a scaffold in drug discovery efforts targeting agricultural pests, showcasing its versatility beyond pharmaceuticals.
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRKQRLVDEYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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